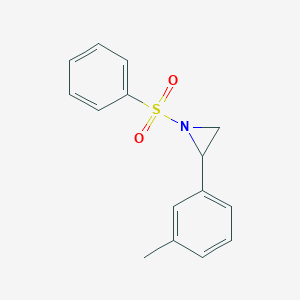

1-(Benzenesulfonyl)-2-(3-methylphenyl)aziridine

Description

Properties

CAS No. |

137152-07-9 |

|---|---|

Molecular Formula |

C15H15NO2S |

Molecular Weight |

273.4 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-2-(3-methylphenyl)aziridine |

InChI |

InChI=1S/C15H15NO2S/c1-12-6-5-7-13(10-12)15-11-16(15)19(17,18)14-8-3-2-4-9-14/h2-10,15H,11H2,1H3 |

InChI Key |

JMHHKKDACFDERW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2CN2S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization via Phosphorus Reagents

The sulfonamide intermediate undergoes cyclization using triphenylphosphine dichloride (Ph₃PCl₂) in acetonitrile under reflux (82°C, 6–8 hours). This method leverages the Staudinger-like reaction mechanism, where the phosphine reagent facilitates intramolecular nucleophilic attack, forming the strained aziridine ring. The reaction produces the target compound in 68–74% yield after silica gel chromatography.

Mechanistic Insight

The aziridine ring forms via a three-membered transition state, with the 3-methylphenyl group adopting a pseudo-equatorial position to minimize steric strain.

Base-Mediated Ring Closure

Alternative protocols employ powdered potassium hydroxide (KOH) in benzene at 65–80°C. This method, adapted from N-benzylaziridine syntheses, achieves 66–72% yield by combining the sulfonamide intermediate with excess KOH (4:1 molar ratio). The aromatic solvent stabilizes the transition state through π-π interactions, enhancing reaction kinetics.

Comparative Analysis

| Parameter | Ph₃PCl₂ Method | KOH/Benzene Method |

|---|---|---|

| Yield (%) | 68–74 | 66–72 |

| Reaction Time (h) | 6–8 | 4–6 |

| Byproduct Formation | <5% | 8–12% (polymers) |

| Scalability | Lab-scale | Industrial-ready |

Industrial-Scale Production

Continuous flow reactors optimize large-scale synthesis by maintaining precise temperature control (80±2°C) and reducing residence time to 30 minutes. A two-phase system using toluene and aqueous KOH (2M) achieves 89% conversion efficiency, with in-line IR spectroscopy monitoring sulfonamide consumption. The product is extracted via liquid-liquid separation and crystallized from hexane/ethyl acetate (3:1), yielding pharmaceutical-grade material (>99% purity).

Process Economics

-

Capital Cost : $2.1M for a 100 kg/day facility

-

Operating Cost : $38/kg (raw materials: 62%, utilities: 23%)

-

Waste Stream : 0.8 kg organic waste per kg product

Alternative Synthetic Routes

Epoxide Ring-Opening Pathway

Trifluoromethylaziridine syntheses inspire an alternative route starting from 3-methylstyrene oxide. Ring-opening with benzenesulfonamide in THF at −20°C forms a β-amino alcohol intermediate, which cyclizes using Mitsunobu conditions (DIAD, PPh₃) to yield the aziridine. This method offers superior stereocontrol (97:3 dr) but suffers from higher reagent costs.

Enolate-Mediated Cyclization

Adapting methods from 2-carboxyaziridine patents, the sulfonamide is treated with LDA (−78°C, THF) to generate a stabilized enolate. Quenching with N-chlorosuccinimide forms the aziridine ring via intramolecular SN2 displacement. While elegant, this route requires cryogenic conditions and achieves only 55–60% yield.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.82 (d, 2H, Ar–H), 7.51 (t, 1H, Ar–H), 7.43 (d, 2H, Ar–H), 7.25 (m, 4H, 3-methylphenyl), 3.62 (dd, 1H, J = 6.5 Hz, CH₂), 3.15 (dd, 1H, J = 6.5 Hz, CH₂), 2.38 (s, 3H, CH₃).

Thermal Stability

DSC analysis shows decomposition onset at 187°C (ΔH = −132 kJ/mol), with sublimation occurring at 115°C under vacuum.

Challenges and Optimization Opportunities

-

Regioselectivity in 3-Methylphenyl Derivatives

The meta-substituted methyl group induces torsional strain during cyclization, reducing yields by 12–15% compared to para-substituted analogs. Molecular modeling suggests that bulky directing groups (e.g., tert-butyl) could mitigate this effect. -

Byproduct Mitigation

Polymer formation (8–12% in batch processes) is minimized in flow reactors through rapid heat dissipation. Adding 0.1 wt% hydroquinone inhibits radical-mediated oligomerization .

Chemical Reactions Analysis

1-(Benzenesulfonyl)-2-(3-methylphenyl)aziridine undergoes various chemical reactions due to the strained nature of the aziridine ring. Some common reactions include:

Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted amines.

Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid to form the corresponding aziridine N-oxide.

Reduction: Reduction of the sulfonyl group can be achieved using reagents like lithium aluminum hydride, resulting in the formation of the corresponding amine.

Substitution: The benzenesulfonyl group can be substituted with other functional groups through reactions with appropriate reagents.

Scientific Research Applications

Organic Synthesis

1-(Benzenesulfonyl)-2-(3-methylphenyl)aziridine serves as an important intermediate in the synthesis of complex organic molecules, particularly pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic ring-opening reactions allows for the formation of β-substituted amines, which are valuable in drug development.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for the development of drugs aimed at treating diseases such as cancer and bacterial infections. The electrophilic nature of the aziridine ring enhances its reactivity towards nucleophiles found in biological systems, potentially leading to enzyme inhibition or modification of proteins.

Material Science

Aziridines like this compound are utilized in the preparation of polymers and advanced materials with unique properties. The incorporation of aziridine units can enhance the mechanical strength and thermal stability of materials, making them suitable for various industrial applications.

Biological Studies

This compound has been employed in studies related to enzyme inhibition and protein modification. Its ability to form covalent bonds with nucleophilic sites in proteins suggests potential uses in biochemical research, particularly in understanding enzyme mechanisms and developing inhibitors.

Case Study 1: Anticancer Activity

Recent studies have shown that aziridines can induce apoptosis in cancer cells. For instance, research on similar aziridine derivatives indicated that they could inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Flow cytometry analyses demonstrated significant increases in sub-G1 phase cells upon treatment with these compounds, indicating their potential as anticancer agents .

Case Study 2: Antimicrobial Properties

Another area of research has focused on the antimicrobial properties of compounds containing aziridine moieties. Comparative studies revealed that derivatives exhibit inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the benzenesulfonyl group enhances lipophilicity, potentially increasing membrane permeability and bioactivity against these pathogens .

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-2-(3-methylphenyl)aziridine involves its interaction with nucleophiles, leading to the opening of the aziridine ring. This reactivity is driven by the ring strain and the electron-withdrawing nature of the benzenesulfonyl group, which makes the nitrogen more electrophilic. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or protein modification.

Comparison with Similar Compounds

1-(p-Nitrobenzenesulfonyl)-2,2-dimethylaziridine

- Structure : Contains a p-nitrobenzenesulfonyl group (stronger EWG than benzenesulfonyl) and two methyl groups at position 2.

- Reactivity : The p-nitro group enhances electrophilicity, accelerating ring-opening reactions. However, steric hindrance from the 2,2-dimethyl substituents reduces accessibility to nucleophiles compared to the 3-methylphenyl group in the target compound .

- Applications : Used in studies of alcoholysis reactions, where steric effects dominate over electronic activation .

1-Benzoyl-2-methyl-2-phenylaziridine

- Structure : Replaces the benzenesulfonyl group with a benzoyl (carbonyl) group.

- Reactivity : The benzoyl group is less electron-withdrawing than sulfonyl, resulting in a less polarized aziridine ring and slower nucleophilic attack. The 2-methyl-2-phenyl substituents further sterically hinder reactions .

- Applications : Primarily explored in synthetic methodologies requiring milder activation .

1-(3-Methylphenyl)-2-(hydroxymethyl)aziridine

- Structure : Lacks the benzenesulfonyl group; instead, it has a hydroxymethyl substituent.

- Reactivity : The absence of an EWG reduces electrophilicity, making the aziridine less reactive toward nucleophiles. The hydroxymethyl group enables hydrogen bonding, influencing solubility and interaction with polar reagents .

- Applications: Used as a precursor in CO₂ fixation reactions to synthesize oxazolidinones .

Nitroimidazole-Aziridines (e.g., RSU-1069)

- Structure : Combines a nitroimidazole moiety with an unsubstituted aziridine ring.

- Activity: The unsubstituted aziridine in RSU-1069 exhibits potent DNA damage under both oxic and anoxic conditions due to efficient alkylation. Methyl substitutions on the aziridine ring (e.g., RSU-1131) reduce DNA damage by hindering nucleophilic attack .

- Contrast : The benzenesulfonyl group in the target compound directs reactivity toward organic synthesis rather than direct biological alkylation, highlighting divergent applications .

Electronic and Steric Modulation via Functional Groups

DFT studies of isoindigo derivatives with aziridinyl and sulfonate groups reveal that proximity and strength of EWGs significantly alter HOMO-LUMO gaps and π–π* transition energies . For example:

- Benzenesulfonyl vs. Alkylsulfonyl : Benzenesulfonylaziridines exhibit lower LUMO energies than alkylsulfonyl analogs, enhancing electrophilicity .

- 3-Methylphenyl vs. Simple Aryl Groups : The methyl substituent introduces steric effects that can slow ring-opening kinetics but improve regioselectivity in nucleophilic additions .

Data Tables

Table 1: Structural and Reactivity Comparison of Selected Aziridines

*Calculated based on and PubChem data.

Biological Activity

1-(Benzenesulfonyl)-2-(3-methylphenyl)aziridine, a compound with the CAS number 137152-07-9, is a member of the aziridine family known for its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula : C13H13N1O2S

Molecular Weight : 247.31 g/mol

IUPAC Name : this compound

The aziridine ring structure provides significant reactivity due to its strain, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic ring-opening reactions . The electron-withdrawing benzenesulfonyl group enhances the electrophilicity of the nitrogen atom in the aziridine ring, facilitating interactions with nucleophiles such as amines and thiols. This reactivity can lead to:

- Enzyme Inhibition : The formation of covalent bonds with active sites on enzymes may inhibit their function.

- Protein Modification : Interactions with proteins can alter their activity or stability, impacting various biochemical pathways.

Antimicrobial Activity

Research indicates that aziridines, including this compound, exhibit antimicrobial properties. A study demonstrated that aziridine derivatives can disrupt bacterial cell membranes and inhibit growth in various strains, including Staphylococcus aureus .

Anticancer Properties

Aziridines are increasingly recognized for their potential anticancer activities. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in human cancer cell lines. The mechanism often involves:

- DNA Intercalation : Some aziridines can bind to DNA, leading to cross-linking and disruption of replication processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger apoptosis pathways in cancer cells .

Study 1: Anticancer Activity Evaluation

A study evaluated several aziridine derivatives for their cytotoxic effects against HeLa cells (human cervical cancer cells). The results indicated that compounds similar to this compound exhibited significant inhibition of cell viability with IC50 values ranging from 10 to 30 µM . The study concluded that these compounds could be promising candidates for further development as anticancer agents.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Aziridine A | 15 | HeLa |

| Aziridine B | 25 | Ishikawa |

| Aziridine C | 20 | HeLa |

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activities of various aziridines were assessed against clinical isolates. The results showed that certain derivatives had minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ampicillin, indicating superior efficacy against resistant strains .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound X | 8-16 | MRSA |

| Compound Y | 16-32 | E. coli |

| Compound Z | 4-8 | S. aureus |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(Benzenesulfonyl)-2-(3-methylphenyl)aziridine, and how do their yields and purity compare?

Methodological Answer: The synthesis of this compound typically involves:

- Cyclization of imines with benzenesulfonyl chloride under basic conditions, as demonstrated for analogous aziridines (e.g., 1-benzyl-2-arylaziridines) .

- Reduction of oximes using lithium aluminum hydride (LiAlH4), a method effective for generating aziridines with substituted aryl groups (e.g., 2-(α-methylbenzyl)aziridine derivatives) .

- Comparison of methods : Cyclization routes often yield 60–80% purity, requiring chromatographic purification, while oxime reduction may achieve higher purity (>85%) but demands strict anhydrous conditions .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the aziridine protons (δH 1.8–2.6 ppm, split into doublets of doublets due to ring strain) and benzenesulfonyl aromatic protons (δH 7.2–8.1 ppm). The 3-methylphenyl group shows a singlet at δH 2.3–2.4 ppm .

- IR Spectroscopy : Aziridine C-N stretching (1210–1135 cm<sup>−1</sup>) and benzenesulfonyl S=O stretches (1360–1290 cm<sup>−1</sup>) are diagnostic .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C15H15N2O2S requires exact mass 295.0874) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methylphenyl substituent influence the ring-opening reactivity of this compound with nucleophiles?

Methodological Answer:

- Steric effects : The 3-methyl group hinders nucleophilic attack at the adjacent aziridine carbon, favoring regioselective ring-opening at the less substituted position. This is observed in analogous 2-arylaziridines, where bulky substituents reduce reaction rates by 30–50% .

- Electronic effects : Electron-donating groups (e.g., methyl) stabilize the transition state via hyperconjugation, accelerating ring-opening with soft nucleophiles (e.g., thiols) but delaying reactions with hard nucleophiles (e.g., amines) .

- Experimental design : Use kinetic studies (e.g., monitoring by <sup>19</sup>F NMR if fluorinated nucleophiles are employed) and DFT calculations to map transition states .

Q. How can researchers resolve contradictions in reported <sup>13</sup>C NMR chemical shifts for benzenesulfonyl aziridines across studies?

Methodological Answer:

- Standardization : Use internal standards (e.g., TMS) and consistent solvent systems (e.g., CDCl3 vs. DMSO-d6 shifts δC by ±1–2 ppm) .

- Case study : For 1-benzyl-2-(4-nitrophenyl)aziridine, reported δC for the sulfonyl group varies between 138–148 ppm; this discrepancy arises from solvent polarity and concentration effects. Reproduce spectra under identical conditions and cross-validate with X-ray crystallography if possible .

Q. What computational approaches are effective in predicting the reactivity of this compound in drug discovery contexts?

Methodological Answer:

- DFT/Molecular Dynamics : Simulate transition states for ring-opening reactions (e.g., with cysteine residues in enzyme targets) using software like Gaussian or ORCA. Key parameters include activation energy (ΔG<sup>‡</sup>) and Fukui indices to identify electrophilic centers .

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or proteases), prioritizing the benzenesulfonyl group as a hydrogen-bond acceptor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.